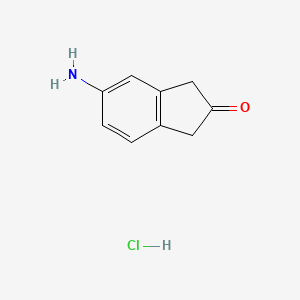![molecular formula C18H19ClN2O3 B2734468 methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate CAS No. 1333872-05-1](/img/structure/B2734468.png)
methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its trade name, TAK-659, and is a type of kinase inhibitor that has been shown to have promising effects in preclinical studies.
Mechanism Of Action
The mechanism of action of methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate involves the inhibition of several kinases that are involved in the regulation of immune cell function. By inhibiting these kinases, this compound can prevent the activation and proliferation of immune cells, which can lead to the suppression of inflammatory responses.
Biochemical and Physiological Effects:
Methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate has been shown to have several biochemical and physiological effects, including the suppression of immune cell activation and proliferation, the inhibition of cytokine production, and the prevention of inflammatory responses. This compound has also been shown to have potent anti-tumor effects in preclinical studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of using methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate in lab experiments is its potent inhibitory effects on several kinases that are involved in the regulation of immune cell function. This compound can be used to study the role of these kinases in various disease states, and can also be used to develop new therapeutic agents for the treatment of cancer, autoimmune diseases, and inflammatory disorders. One of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.
Future Directions
There are several future directions for research on methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate, including the development of new therapeutic agents based on this compound, the study of its effects on different types of immune cells, and the investigation of its potential applications in other disease areas. Other future directions include the optimization of synthesis methods for this compound, the development of more potent and selective kinase inhibitors, and the exploration of new mechanisms of action for this compound.
Synthesis Methods
The synthesis of methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate involves several steps, starting with the reaction of 2-chloro-4-aminopyridine with isopropylamine to form the intermediate compound N-(propan-2-yl)2-chloropyridine-4-amine. This intermediate is then reacted with methyl 3-methyl-4-(bromomethyl)benzoate to form the final product.
Scientific Research Applications
Methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate has been studied for its potential applications in a variety of scientific research areas, including cancer, autoimmune diseases, and inflammatory disorders. This compound has been shown to have potent inhibitory effects on several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function.
properties
IUPAC Name |
methyl 4-[(2-chloropyridine-4-carbonyl)-propan-2-ylamino]-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)21(17(22)13-7-8-20-16(19)10-13)15-6-5-14(9-12(15)3)18(23)24-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZVAEZCKOPMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)N(C(C)C)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

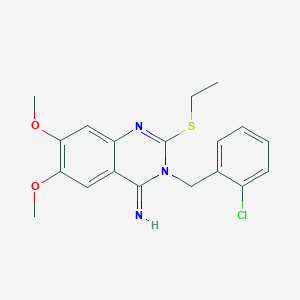
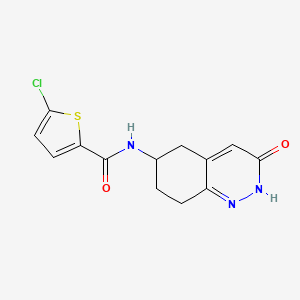
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2734390.png)
![5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2734393.png)
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)
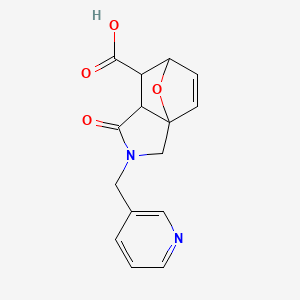
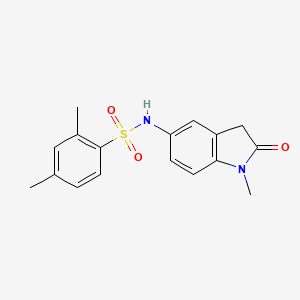


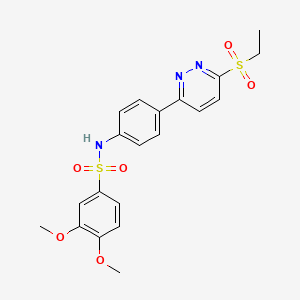
![3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2734405.png)
